Methyl 5-hydroxy-2-(2-methoxyethoxy)benzoate
Description
Properties
IUPAC Name |
methyl 5-hydroxy-2-(2-methoxyethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-5-6-16-10-4-3-8(12)7-9(10)11(13)15-2/h3-4,7,12H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYCSKITBKLXPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxy-2-(2-methoxyethoxy)benzoate typically involves the esterification of 5-hydroxy-2-(2-methoxyethoxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions to maximize yield and purity. This may involve the use of continuous flow reactors, higher purity reagents, and more efficient catalysts to streamline the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-hydroxy-2-(2-methoxyethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 5-hydroxy-2-(2-methoxyethoxy)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and methoxyethoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Substituent Differences
Key Observations:
- Substituent Position : The 2-position methoxyethoxy group in the target compound provides greater steric bulk and flexibility compared to simple methoxy analogs (e.g., Methyl 5-hydroxy-2-methoxybenzoate). This likely reduces crystallinity and enhances solubility in organic solvents like toluene or DCM .
- Hydroxyl Group Impact: The 5-hydroxy group enables hydrogen bonding, increasing aqueous solubility relative to non-hydroxylated analogs (e.g., Methyl 5-chloro-2-methoxybenzoate) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Chlorine substitution (Methyl 5-chloro-2-methoxybenzoate) significantly elevates LogP, favoring lipid-rich environments .
Biological Activity
Methyl 5-hydroxy-2-(2-methoxyethoxy)benzoate is a benzoate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features:
- A benzoate core, which is known for various biological activities.
- Hydroxyl and methoxyethoxy substituents that may enhance solubility and bioactivity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its effects on different biological targets, including enzymes and receptors.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Compounds with hydroxyl groups often act as enzyme inhibitors, potentially affecting metabolic pathways.
- Receptor Binding : The methoxyethoxy group may enhance binding affinity to specific receptors, influencing signal transduction pathways.
Case Studies
- Antimicrobial Efficacy : A study exploring the antibacterial properties of benzoate derivatives found that modifications at the hydroxyl position significantly enhanced activity against Gram-positive bacteria. Although direct data on this compound is lacking, it is plausible that similar enhancements could be observed due to structural similarities.
- Toxicological Assessment : Toxicity studies have indicated that certain benzoate derivatives can induce oxidative stress in cellular models. Investigations into this compound's cytotoxic effects are warranted to evaluate safety profiles for potential therapeutic use.
Q & A
Q. What are the common synthetic routes for Methyl 5-hydroxy-2-(2-methoxyethoxy)benzoate?
The synthesis typically involves esterification and nucleophilic substitution. Starting with methyl 5-hydroxybenzoate, the methoxyethoxy group is introduced via alkylation using 2-methoxyethyl bromide or tosylate in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetone under reflux . Purification is achieved through column chromatography or recrystallization. Yield optimization requires precise stoichiometric control and inert atmosphere conditions to prevent side reactions.
Q. How is the compound structurally characterized in academic research?
Standard techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and ester/ether linkages.
- Mass spectrometry (ESI or EI-MS) for molecular weight validation.
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester).
- X-ray crystallography (if single crystals are obtainable) for definitive stereochemical assignment .
Q. What are the known biological activities of this compound?
While direct studies are limited, structural analogs (e.g., methyl 5-acetyl-2-hydroxybenzoate derivatives) exhibit anti-inflammatory and antimicrobial properties. In vitro assays, such as COX-2 inhibition or microbial growth assays, are commonly used to evaluate activity. Researchers should design dose-response experiments and include positive controls (e.g., aspirin for anti-inflammatory tests) .
Q. Which analytical methods are used for quantification in biological matrices?
Reverse-phase HPLC with UV detection (λ = 254–280 nm) is standard. Mobile phases often combine acetonitrile and acidic buffers (e.g., 0.1% TFA) for optimal peak resolution. LC-MS/MS is preferred for trace-level detection in pharmacokinetic studies .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of methoxyethoxy group introduction?
Regioselectivity depends on the base strength and solvent polarity. Strong bases (e.g., NaH) in DMF favor deprotonation of the phenolic –OH group, directing substitution to the ortho position. Competing reactions (e.g., O- vs. C-alkylation) can be minimized by controlling temperature (60–80°C) and using phase-transfer catalysts .
Q. What computational approaches predict the compound’s reactivity in Suzuki-Miyaura couplings?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the boronated intermediate’s stability and charge distribution. Molecular docking studies assess interactions with palladium catalysts to predict coupling efficiency. Software like Gaussian or Schrödinger Suite is used .
Q. How does the methoxyethoxy group impact solubility and bioavailability?
The ether linkage enhances hydrophilicity compared to alkyl chains, improving aqueous solubility (logP ~1.5–2.0). Bioavailability studies in rodent models require formulations like PEG-based suspensions. Metabolic stability assays (e.g., liver microsomes) evaluate oxidative degradation pathways .
Q. What are the challenges in detecting degradation products under accelerated stability conditions?
Hydrolysis of the ester group (pH-dependent) and oxidative cleavage of the methoxyethoxy chain are primary degradation pathways. Forced degradation studies (40°C/75% RH, acidic/alkaline conditions) coupled with HRMS identify impurities. Method development must account for co-eluting peaks in HPLC .
Q. How do structural modifications (e.g., halogenation) alter biological activity?
Introducing electron-withdrawing groups (e.g., Cl at position 5) enhances electrophilicity, improving enzyme inhibition (e.g., kinase assays). SAR studies require iterative synthesis and high-throughput screening. Comparative NMR analysis of parent and modified compounds reveals conformational changes .
Methodological Notes
- Synthesis Optimization : Use DoE (Design of Experiments) to evaluate solvent/base combinations .
- Analytical Validation : Follow ICH Q2(R1) guidelines for HPLC method validation .
- Biological Assays : Include cytotoxicity controls (e.g., MTT assay) to distinguish specific activity from general toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
